ATX Enzyme Inhibition: Moderate Potency with Clear Distinction from Lead Compounds
ATX inhibitor 22 (compound 11) inhibits ATX with an IC50 of 218.9 ± 25.2 nM in the FS-3 fluorogenic assay [1]. This is approximately 78-fold less potent than PF-8380 (IC50 = 2.8 nM) [2] and 25-fold less potent than S32826 (IC50 = 8.8 nM) [3], but 4.6-fold more potent than the inactive analog compound 14 (IC50 >1000 nM) [1].
| Evidence Dimension | ATX enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 218.9 ± 25.2 nM |
| Comparator Or Baseline | PF-8380: 2.8 nM; S32826: 8.8 nM; Compound 14: >1000 nM |
| Quantified Difference | 78-fold less potent vs. PF-8380; 25-fold less vs. S32826; 4.6-fold more potent vs. compound 14 |
| Conditions | FS-3 fluorogenic substrate assay |
Why This Matters
This moderate potency positions ATX inhibitor 22 as a tool compound for studies requiring partial ATX inhibition or where high-potency inhibitors exhibit cytotoxicity or off-target effects.
- [1] Banerjee S, Norman DD, et al. Molecular modelling guided design, synthesis and QSAR analysis of new small molecule non-lipid autotaxin inhibitors. Bioorg Chem. 2020;103:104188. View Source
- [2] Gierse J, et al. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. J Pharmacol Exp Ther. 2010;334(1):310-317. View Source
- [3] Ferry G, et al. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool. J Pharmacol Exp Ther. 2008;327(3):809-819. View Source
